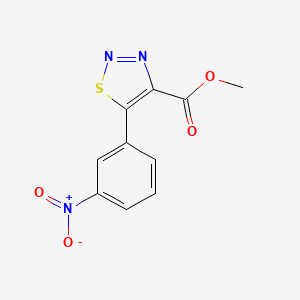
Benzene, (1-butoxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, (1-butoxyethyl)-: is an organic compound with the molecular formula C12H18O. It is a derivative of benzene where a butoxyethyl group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: Benzene, (1-butoxyethyl)- can be synthesized through the etherification of benzyl alcohols with aliphatic alcohols. One common method involves the use of Fe(HSO4)3 as a catalyst under solvent-free conditions. The reaction typically occurs at elevated temperatures, around 90°C, and can yield the desired product in about 45 minutes .
Industrial Production Methods: Industrial production of Benzene, (1-butoxyethyl)- often involves similar etherification processes but on a larger scale. The use of heterogeneous catalysts is preferred due to their ease of separation from the reaction mixture and environmental benefits.
化学反応の分析
Types of Reactions:
Oxidation: Benzene, (1-butoxyethyl)- can undergo oxidation reactions, typically forming phenolic compounds.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the butoxyethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products Formed:
Oxidation: Phenolic compounds.
Reduction: Simpler hydrocarbons.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
Benzene, (1-butoxyethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism by which Benzene, (1-butoxyethyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The butoxyethyl group can influence the compound’s reactivity and binding affinity, leading to various biochemical pathways being activated or inhibited. For example, in oxidation reactions, the compound can form reactive intermediates that interact with cellular components, leading to oxidative stress or other biological effects .
類似化合物との比較
[(1S)-1-butoxyethyl]benzene: Known for its floral and fruity odor, used in fragrances.
[(1R)-1-butoxyethyl]benzene: Similar to the (1S) isomer but with a heavier tone in its odor profile.
Uniqueness: Benzene, (1-butoxyethyl)- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
特性
CAS番号 |
4157-77-1 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
1-butoxyethylbenzene |
InChI |
InChI=1S/C12H18O/c1-3-4-10-13-11(2)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
InChIキー |
AQGPVCBVZAHVBN-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


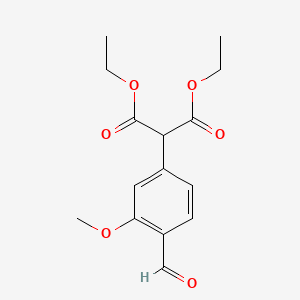
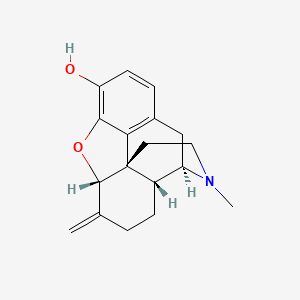
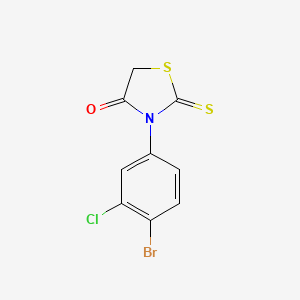
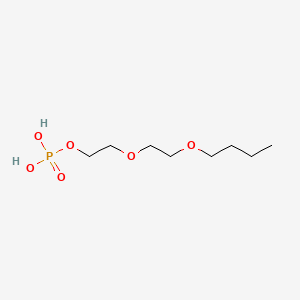
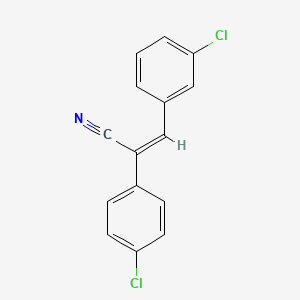
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14163700.png)
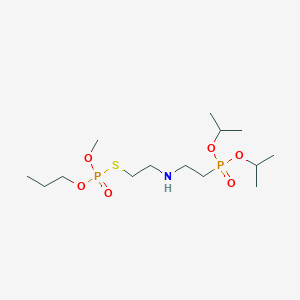
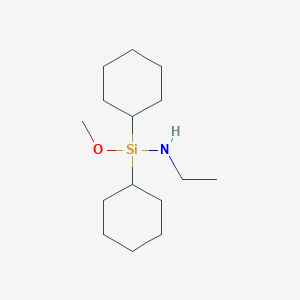
![N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14163716.png)
![2,2'-[(2-Butoxy-5-methylbenzyl)imino]diethanol](/img/structure/B14163721.png)
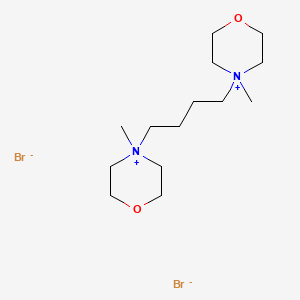
![3-Tert-butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14163728.png)
